![molecular formula C17H17NO4 B11718514 methyl (13R,14S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-14-carboxylate](/img/structure/B11718514.png)

methyl (13R,14S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-14-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

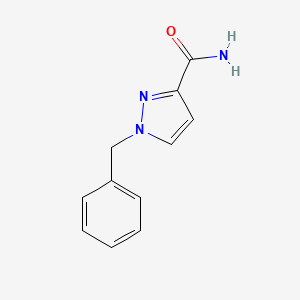

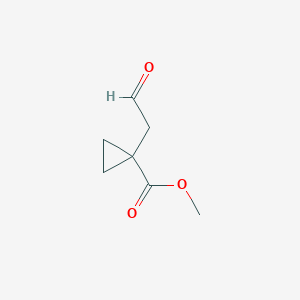

Methyl (13R,14S,17R)-16-Methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-14-carboxylat ist eine komplexe organische Verbindung, die sich durch ihre einzigartige tetracyclische Struktur auszeichnet.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl (13R,14S,17R)-16-Methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-14-carboxylat umfasst mehrere Schritte, die in der Regel mit der Bildung der Kerntetracyclischen Struktur beginnen. Dies wird durch eine Reihe von Cyclisierungsreaktionen erreicht, die oft die Verwendung starker Säuren oder Basen als Katalysatoren beinhalten. Der letzte Schritt beinhaltet in der Regel die Veresterung der Carboxylatgruppe mit Methanol in Gegenwart eines sauren Katalysators .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab umfassen. Die Verwendung von Durchflussreaktoren und automatisierter Synthese kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungsschritte wie Umkristallisation und Chromatographie eingesetzt, um die Reinheit der Verbindung zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (13R,14S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.0?,?.0??,??]heptadeca-1(10),2,4,6,8-pentaene-14-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tetracyclic core, followed by functional group modifications to introduce the desired substituents. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl (13R,14S,17R)-16-Methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-14-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydroxid in wässriger Lösung.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Methyl (13R,14S,17R)-16-Methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-14-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle eingesetzt.

Biologie: Wird auf seine potenzielle Rolle in biologischen Signalwegen und Interaktionen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Methyl (13R,14S,17R)-16-Methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-14-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die zur Modulation verschiedener biochemischer Signalwege führen. Die genauen Signalwege und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab .

Wirkmechanismus

The mechanism of action of methyl (13R,14S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.0?,?.0??,??]heptadeca-1(10),2,4,6,8-pentaene-14-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, binding to an enzyme’s active site may inhibit its activity, while interaction with a receptor can trigger signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel |

C17H17NO4 |

|---|---|

Molekulargewicht |

299.32 g/mol |

IUPAC-Name |

methyl (13R,14S,17R)-16-methyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-14-carboxylate |

InChI |

InChI=1S/C17H17NO4/c1-18-15-12(16(22-18)17(19)20-2)9-21-13-8-7-10-5-3-4-6-11(10)14(13)15/h3-8,12,15-16H,9H2,1-2H3/t12-,15+,16-/m0/s1 |

InChI-Schlüssel |

HDHXCAZJYGUQIE-MAZHCROVSA-N |

Isomerische SMILES |

CN1[C@@H]2[C@H](COC3=C2C4=CC=CC=C4C=C3)[C@H](O1)C(=O)OC |

Kanonische SMILES |

CN1C2C(COC3=C2C4=CC=CC=C4C=C3)C(O1)C(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B11718437.png)

![4-[2-(Naphthalen-2-yloxy)ethyl]morpholine](/img/structure/B11718445.png)

![N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride](/img/structure/B11718457.png)

![3-methyl-7-nitro-N'-[(E)-(3-nitrophenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B11718476.png)

![tert-butyl N-[(3aR,7aR)-octahydro-1H-isoindol-4-yl]carbamate hydrochloride](/img/structure/B11718486.png)

![1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone](/img/structure/B11718488.png)